molecular formula C5H5BrN2O B1524351 4-Bromo-6-methylpyridazin-3(2H)-one CAS No. 954240-46-1

4-Bromo-6-methylpyridazin-3(2H)-one

Cat. No.: B1524351
CAS No.: 954240-46-1
M. Wt: 189.01 g/mol
InChI Key: MOHYHLFTBMNVDU-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridazin-3(2H)-one is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridazine, featuring a bromine atom at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one typically involves the bromination of 6-methylpyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methylpyridazin-3(2H)-one, 4-thio-6-methylpyridazin-3(2H)-one, and 4-alkoxy-6-methylpyridazin-3(2H)-one.

    Oxidation Reactions: Products include 4-bromo-6-methylpyridazine-3-carboxylic acid and 4-bromo-6-methylpyridazine-3-aldehyde.

    Reduction Reactions: Products include 4-bromo-6-methyl-1,2-dihydropyridazin-3(2H)-one.

Scientific Research Applications

4-Bromo-6-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone ring are key structural features that influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-methylpyridazin-3-amine: Similar structure but with an amine group instead of a ketone.

    4-Chloro-6-methylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Methylpyridazin-3(2H)-one: Lacks the halogen substituent.

Uniqueness

4-Bromo-6-methylpyridazin-3(2H)-one is unique due to the presence of both a bromine atom and a methyl group on the pyridazinone ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYHLFTBMNVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680026
Record name 4-Bromo-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-46-1
Record name 4-Bromo-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-methyl-2,3-dihydropyridazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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